molecular formula C12H13F3O B14050636 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one

1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14050636
M. Wt: 230.23 g/mol
InChI Key: YZVZPNSSNMIYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a phenyl ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 5-ethyl-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • 1-(4-(Trifluoromethyl)phenyl)propan-2-one
  • 1-(2-(Trifluoromethyl)phenyl)propan-2-one

Comparison: 1-(5-Ethyl-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group imparts stability and lipophilicity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-[5-ethyl-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O/c1-3-9-4-5-11(12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3

InChI Key

YZVZPNSSNMIYCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(F)(F)F)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.